N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Catalog No.
S12138679
CAS No.
M.F
C19H13N3O5
M. Wt
363.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitro...

Product Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C19H13N3O5/c1-11-5-6-15-14(9-11)21-19(27-15)12-3-2-4-13(10-12)20-18(23)16-7-8-17(26-16)22(24)25/h2-10H,1H3,(H,20,23)

InChI Key

KUPHUXKMNIVHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole moiety and a nitrofuran carboxamide. This compound is of interest in various fields of research due to its potential biological activities and applications in organic synthesis. The presence of both the nitro and carboxamide functional groups suggests that it may exhibit interesting reactivity and biological properties.

The chemical reactivity of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can be explored through various types of reactions:

  • Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction can alter the oxidation state, potentially modifying its reactivity.
  • Substitution Reactions: The presence of the nitro group allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon attached to the nitro group.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Research suggests it may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting key enzymes.
  • Anticancer Activity: Preliminary studies indicate that this compound might induce apoptosis in cancer cells or inhibit their proliferation through various molecular pathways.
  • Anti-inflammatory Effects: There is potential for this compound to exhibit anti-inflammatory properties, making it a candidate for further pharmacological studies.

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-amino phenol with a suitable carboxylic acid derivative.
  • Introduction of the Nitrofuran Moiety: This may involve a coupling reaction with a nitrofuran derivative under specific reaction conditions.
  • Formation of the Carboxamide Group: The final step usually involves an amide coupling reaction where an amine reacts with an acid chloride or an activated carboxylic acid .

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several applications across different fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: The compound is being explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Material Science: It may be utilized in developing new materials with specific electronic or optical properties due to its unique structure .

Studies on the interactions of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide with biological targets are crucial for understanding its mechanism of action. Interaction studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Cellular Uptake: Evaluating how effectively the compound enters cells and its distribution within cellular compartments.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, providing insights into its therapeutic potential .

Several compounds share structural similarities with N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamideContains a chloro group instead of a furan moietyMay exhibit different biological activities due to chlorine substitution
4-nitro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamideSimilar benzoxazole structure but lacks furanFocused more on anti-cancer properties
5-nitro-3-phenylnaphthaleneContains a naphthalene ring instead of benzoxazoleDifferent electronic properties affecting reactivity

These compounds highlight the uniqueness of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide due to its specific combination of functional groups and structural features, which may lead to distinct biological activities and applications.

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

363.08552052 g/mol

Monoisotopic Mass

363.08552052 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types